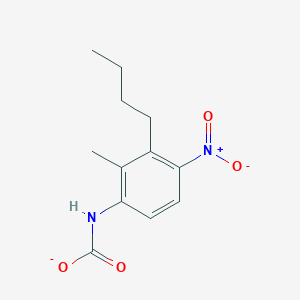![molecular formula C21H21ClN4O4S B143876 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitro-benzeneacetic Acid CAS No. 160384-40-7](/img/structure/B143876.png)
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitro-benzeneacetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitro-benzeneacetic Acid is a synthetic compound primarily known for its diverse applications in chemistry, biology, medicine, and industry. This compound features a unique structure that facilitates a variety of chemical reactions, making it invaluable for research and practical applications.
Mecanismo De Acción
Target of Action
It is known that benzisothiazole derivatives can exhibit various biological activities . For instance, some benzisothiazole derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
Benzisothiazole derivatives have been found to inhibit various enzymes, which could suggest a potential enzyme inhibition mechanism .
Biochemical Pathways
Benzisothiazole derivatives have been found to have antimicrobial activity, suggesting they may interfere with bacterial growth and reproduction pathways .
Pharmacokinetics
It is noted that the presence of both carbonyl and urea groups in similar compounds might increase the drug’s ability to penetrate cells in vivo .
Result of Action
Benzisothiazole derivatives have been found to have antimicrobial activity, suggesting they may inhibit the growth and reproduction of bacteria .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the action of similar compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : This compound can be synthesized through a multi-step process involving the reaction of 1,2-benzisothiazole with piperazine, followed by the introduction of a chloronitrobenzene moiety. The final step typically involves the acylation of the compound with acetic acid.
Industrial Production Methods: : In an industrial setting, the production of this compound is scaled up using optimized reaction conditions such as controlled temperatures, solvents, and catalysts to ensure high yield and purity. Common solvents include dichloromethane and ethanol, while catalysts like palladium on carbon may be used to facilitate certain steps.
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often facilitated by reagents such as potassium permanganate.
Reduction: : Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: : Nucleophilic substitution reactions can be performed, with reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous solution.
Reduction: : Hydrogen gas with a palladium catalyst.
Substitution: : Sodium hydroxide in a polar solvent like ethanol.
Major Products
Oxidation: : Products typically include oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: : Reduced forms of the compound, such as amines or alcohols.
Substitution: : Products result from the replacement of functional groups, leading to a variety of derivatives depending on the substituents used.
Aplicaciones Científicas De Investigación
Chemistry: : This compound is used as a building block in synthetic organic chemistry, aiding in the development of complex molecules for research and development.
Biology: : In biological research, it serves as a probe to study enzyme interactions and other biochemical pathways.
Industry: : Industrially, this compound can be used in the manufacturing of dyes, pigments, and as an intermediate in the synthesis of other complex compounds.
Comparación Con Compuestos Similares
Compared to other benzisothiazole and piperazine derivatives, 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitro-benzeneacetic Acid stands out due to its unique chloro-nitrobenzene acetic acid component. This feature provides additional reactive sites, enabling more diverse chemical modifications.
Similar Compounds
1,2-Benzisothiazole
Piperazine
Chloronitrobenzene derivatives
Each of these compounds shares some structural similarities but lacks the full range of reactivity and application versatility of this compound.
This article should provide a comprehensive understanding of the compound and its various aspects
Propiedades
IUPAC Name |
2-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O4S/c22-17-13-18(26(29)30)15(12-20(27)28)11-14(17)5-6-24-7-9-25(10-8-24)21-16-3-1-2-4-19(16)31-23-21/h1-4,11,13H,5-10,12H2,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBLECFRGBVIFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC(=C(C=C2Cl)[N+](=O)[O-])CC(=O)O)C3=NSC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B143811.png)






![1-[2-AMINO-5-(3-DIMETHYLAMINO-6-DIMETHYL-AMMONIO-9-XANTHENYL)PHENOXY]-2-(2-AMINO-5-METHYLPHENOXY)-ETHANE-N,N,N',N'-TETRAACETIC ACID CHLORIDE](/img/structure/B143825.png)
![5-[2,3-dihydroxy-1-(1H-indol-3-yl)propyl]-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one](/img/structure/B143827.png)
